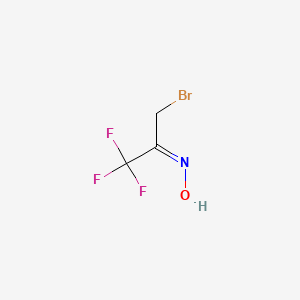

(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine

説明

特性

分子式 |

C3H3BrF3NO |

|---|---|

分子量 |

205.96 g/mol |

IUPAC名 |

(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2- |

InChIキー |

GTAMTJKIIPLJSN-WAPJZHGLSA-N |

異性体SMILES |

C(/C(=N/O)/C(F)(F)F)Br |

正規SMILES |

C(C(=NO)C(F)(F)F)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoroacetone oxime can be synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and requires a basic catalyst to facilitate the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-1,1,1-trifluoroacetone oxime are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to amines.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitrile oxides.

Reduction: Amines.

科学的研究の応用

3-Bromo-1,1,1-trifluoroacetone oxime is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(2-Methoxyphenyl)hydroxylamine

- Structure: C₇H₉NO₂ (aryl hydroxylamine with a methoxy group).

- Key Differences : Unlike the target compound, this analog lacks halogen atoms and has an aromatic ring.

- Applications: Used to study metabolic pathways and carcinogenicity.

- Metabolism : Primarily reduced to o-anisidine by hepatic microsomes, with species-dependent variations (e.g., higher reductive activity in rabbits than rats) .

(NE)-N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

- Structure : C₇H₁₁N₃O (pyrazole-based hydroxylamine).

- Key Differences : Incorporates a heterocyclic pyrazole ring instead of aliphatic halogenated chains.

- Properties : Higher molar mass (153.18 g/mol) and predicted pKa ~10, suggesting moderate basicity. Used in chemical synthesis and as a research reagent .

3-Chloro-N-phenyl-phthalimide

- Structure: C₁₄H₈ClNO₂ (chlorinated phthalimide derivative).

- Key Differences: Aromatic and non-hydroxylamine structure with a chlorine substituent.

- Applications: Monomer for polyimide synthesis, requiring high purity for polymer applications .

Physicochemical and Reactivity Comparisons

| Property | Target Compound | N-(2-Methoxyphenyl)hydroxylamine | Pyrazole-Based Analog |

|---|---|---|---|

| Molecular Formula | C₃H₂BrF₃NO | C₇H₉NO₂ | C₇H₁₁N₃O |

| Substituents | Br, CF₃, oxime | Methoxyphenyl | Pyrazole, ethyl, methyl |

| Molecular Weight (g/mol) | 223.96 | 151.15 | 153.18 |

| Reactivity | Electrophilic due to Br and CF₃ | Reductive metabolism dominates | Stable heterocyclic structure |

| Applications | Enzyme probes, synthesis precursor | Metabolic studies | Chemical synthesis |

- Halogen Effects: The bromine atom in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike non-halogenated analogs .

- Fluorine Impact : The trifluoromethyl group increases electronegativity and metabolic stability compared to hydroxylamines with alkyl or aryl groups .

Q & A

Q. What are the optimal synthetic routes for (NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine, and how can reaction yields be improved?

Methodological Answer: Synthesis of hydroxylamine derivatives typically involves multi-step reactions, including condensation, oxidation, or nucleophilic substitution. For example, analogous compounds like N-(2,4-dimethylphenyl)methylidene-hydroxylamine are synthesized via Schiff base formation between hydroxylamine and carbonyl-containing intermediates under acidic conditions . Key considerations:

- Reagent selection : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of trifluoromethyl or bromo groups.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance imine formation .

- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity. Reaction progress should be monitored via TLC or HPLC, as seen in oxalamide syntheses .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and computational methods:

- NMR : ¹H/¹³C NMR identifies protons and carbons adjacent to electron-withdrawing groups (e.g., Br, CF₃). For example, N-(4-chloro-2-methylphenyl)hydroxylamine exhibits distinct aromatic proton shifts at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z ~250–300 Da for similar compounds) .

- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for trifluoromethyl-containing cyclopropane derivatives .

Q. What factors influence the chemical stability of this compound during storage and experimental use?

Methodological Answer: Stability is governed by:

- pH : Hydroxylamine derivatives are prone to hydrolysis under acidic/basic conditions. Store in neutral buffers (pH 7.0–7.4) .

- Temperature : Refrigeration (4°C) or freezing (-20°C) minimizes thermal degradation .

- Light sensitivity : Protect from UV exposure, as bromo and trifluoromethyl groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes metabolize this compound, and what are the implications for toxicity studies?

Methodological Answer: CYP-mediated metabolism can be studied using hepatic microsomes:

- Experimental design : Incubate the compound with rat/rabbit microsomes and NADPH. Monitor metabolites via HPLC (e.g., N-(2-methoxyphenyl)hydroxylamine forms o-aminophenol and o-anisidine via O-demethylation ).

- CYP induction : Pre-treat animals with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess isoform-specific activity .

- Toxicity markers : Measure glutathione depletion or reactive oxygen species (ROS) to evaluate metabolic byproduct toxicity.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromo and trifluoromethyl groups enhance electrophilicity:

- Kinetic studies : Use stopped-flow spectroscopy to track reaction rates with nucleophiles (e.g., thiols, amines).

- Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity, as applied to trifluoromethyl cyclopropanes .

- Isotopic labeling : ¹⁸O or ²H labeling clarifies whether reactions proceed via SN1/SN2 mechanisms .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase) or receptors.

- Molecular dynamics (MD) : Simulate interactions over time to assess binding stability, as done for oxalamide derivatives .

- QSAR : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous hydroxylamines .

Q. How should researchers resolve contradictions in metabolic or reactivity data across experimental models?

Methodological Answer:

- Cross-species validation : Compare metabolite profiles in rat, rabbit, and human microsomes. For instance, N-(2-methoxyphenyl)hydroxylamine showed species-specific O-demethylation rates .

- Inhibitor studies : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability in reaction yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。